
(R)-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetoxy group, and a hydroxymethyl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate typically involves the esterification of ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the specific conditions and reagents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs with specific stereochemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(methoxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(aminomethyl)butanoate
Comparison: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C11H20O5 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(acetyloxymethyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C11H20O5/c1-8(13)15-7-9(6-12)5-10(14)16-11(2,3)4/h9,12H,5-7H2,1-4H3/t9-/m1/s1 |
Clé InChI |
CWTCJXCVFIFCCI-SECBINFHSA-N |
SMILES isomérique |
CC(=O)OC[C@H](CC(=O)OC(C)(C)C)CO |
SMILES canonique |
CC(=O)OCC(CC(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


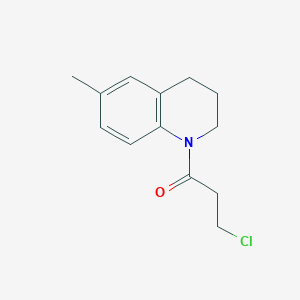

![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

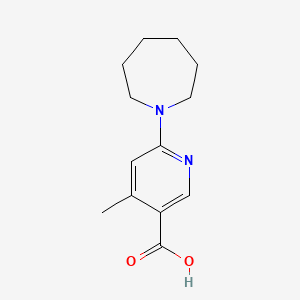
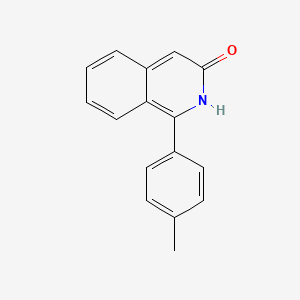
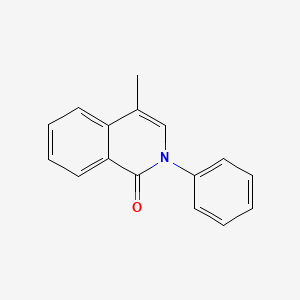
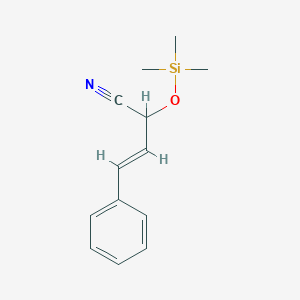


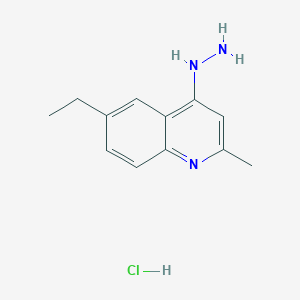

![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)
